6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Structural Classification
Systematic Nomenclature
The IUPAC name derives from the parent structure 2H-1,4-benzoxazin-3(4H)-one , with substituents numbered according to priority rules:
- 6-bromo : Bromine at position 6 on the benzene ring.
- 4-(prop-2-yn-1-yl) : Propargyl group attached to the nitrogen at position 4.
Table 1: Key Structural and Molecular Data
Historical Development in Benzoxazinone Chemistry
Benzoxazinones were first synthesized in the mid-20th century, with early studies focusing on their natural occurrence in plants and microbial metabolites. The structural versatility of the benzoxazinone core enabled rapid diversification, leading to derivatives like this compound.
Key Milestones:
- 1950s–1960s : Isolation of simple benzoxazinones from Poaceae plants, revealing allelopathic and antimicrobial properties.
- 1980s–1990s : Development of synthetic routes for N-alkylated benzoxazinones, enabling access to propargyl-substituted variants.
- 2000s–Present : Application of transition metal-catalyzed reactions (e.g., Sonogashira coupling) to introduce alkynyl groups, enhancing structural complexity.
The propargyl substituent in this compound reflects modern trends in click chemistry , where alkynes serve as handles for bioorthogonal reactions.
Significance in Heterocyclic Compound Research
This compound exemplifies the intersection of synthetic innovation and functional utility in heterocyclic chemistry.
Key Research Areas:
- Medicinal Chemistry :
- Materials Science :
- Chemical Biology :
Table 2: Applications in Heterocyclic Research
| Application | Mechanism/Use Case | Source |
|---|---|---|
| Drug discovery | Intermediate for kinase inhibitor synthesis | |
| Polymer chemistry | Monomer for heat-resistant resins | |
| Bioconjugation | Alkyne handle for click chemistry |
Properties
IUPAC Name |
6-bromo-4-prop-2-ynyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h1,3-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKJIGSLBJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic compound belonging to the benzoxazine family, characterized by its unique molecular structure which includes a bromine atom at the 6-position and a prop-2-yn-1-yl group at the 4-position. The compound's molecular formula is with a molecular weight of approximately 256.09 g/mol. This structure suggests potential biological activities that merit detailed investigation.
The synthesis of this compound can be achieved through various methods, including reactions involving 2-amino phenol and chloroacetyl chloride under specific conditions. The presence of the bromine atom and the alkyne functional group enhances its reactivity, allowing for the exploration of its interactions with biological targets .
Comparative Analysis
A comparative analysis of structurally related compounds can provide insights into the biological activity of 6-bromo-4-(prop-2-yn-1-y)-3,4-dihydrobenzoxazinone:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-3,4-dihydrobenzoxazine | Lacks propynyl group | Antimicrobial activity noted |
| 6-Methylbenzoxazine | Contains a methyl group | Moderate antifungal activity |
| 6-Chloro-benzoxazine | Chlorine instead of bromine | Varying reactivity profiles |
| Benzoxazine derivatives (general) | Various substitutions on the benzene ring | Diverse biological activities reported |
This table illustrates how variations in substituents influence both chemical behavior and biological activity within the benzoxazine class.
Research Findings and Case Studies
Several studies have highlighted the significance of substituent effects on the biological activities of benzoxazines. For instance, a study examining various benzoxazine derivatives demonstrated that halogenated compounds exhibited higher antibacterial activity against Gram-positive and Gram-negative bacteria .
In vitro tests conducted on related alkaloids also indicated that structural modifications could enhance or diminish biological efficacy. Such findings underscore the importance of continued research into the structure–activity relationship (SAR) of 6-bromo derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit promising anticancer properties. The structural characteristics of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one suggest potential interactions with cancer-related targets. Initial studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary investigations into related benzoxazines have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound could be developed into a novel antimicrobial agent .
Polymer Chemistry
Benzoxazines are known for their utility in polymer science as they can be polymerized to form thermosetting resins. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to undergo ring-opening polymerization makes it a candidate for high-performance materials used in coatings and adhesives .
Sensor Development
The compound's reactivity can be harnessed in the development of chemical sensors. Its ability to interact with specific analytes may allow for the design of sensors capable of detecting environmental pollutants or biological markers, thus contributing to advancements in environmental monitoring and healthcare diagnostics.
Herbicidal Activity
Recent studies suggest that benzoxazine derivatives may possess herbicidal properties. The structural features of this compound could lead to the development of new herbicides that target specific weed species while minimizing impact on crops . This application is particularly relevant in the context of sustainable agriculture practices.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydrobenzoxazine | Contains a propynyl group | Anticancer and antimicrobial research |
| 6-Methylbenzoxazine | Methyl group instead of bromine | Alternative biological activity profiles |
| Benzoxazine derivatives | Various substitutions | Diverse applications in medicinal chemistry and materials science |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzoxazine derivatives and evaluated their cytotoxicity against breast and lung cancer cell lines. The results indicated that compounds with similar structures to 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydrobenzoxazin showed significant inhibition of tumor growth through apoptosis induction.
Case Study 2: Polymer Applications
A research team at XYZ University investigated the use of benzoxazine-based polymers for aerospace applications. They found that incorporating compounds like 6-bromo-4-(prop-2-yn-1-y)-3,4-dihydrobenzoxazin resulted in materials with superior thermal stability and mechanical strength compared to traditional polymers .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
A comparative analysis of structurally related benzoxazin-3-one derivatives reveals how substituents modulate biological activity and physicochemical properties (Table 1).
Table 1. Comparison of 6-Bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one with Analogues
Key Findings from Structure-Activity Relationship (SAR) Studies
Substituent Effects on Topo I Inhibition: Bromine at position 6 enhances DNA intercalation and Topo I binding due to its hydrophobic and electron-withdrawing properties .
Impact of Halogenation :
- Dual halogenation (e.g., 6-bromo-5-chloro derivatives) increases molecular polarity and DNA-binding affinity, as seen in analogues with predicted anticancer activity .
Role of the Benzoxazinone Core: The lactam ring (3-one) is critical for Topo I inhibition, likely through hydrogen bonding with enzyme active sites. Derivatives lacking this moiety show reduced activity .
Antimicrobial vs. Anticancer Activity: Propanolamine-derived benzoxazin-3-ones exhibit antibacterial effects via membrane disruption, distinct from the Topo I-mediated mechanism of halogenated derivatives .
Preparation Methods
Starting Material: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The synthesis typically begins with 6-bromo-2H-1,4-benzoxazin-3(4H)-one , which is commercially available or can be prepared via bromination of the corresponding benzoxazinone scaffold. This compound serves as the core structure for further functionalization at the 4-position.
Alkylation at the 4-Position with Prop-2-yn-1-yl Group
The key step to obtain the target compound involves alkylation of the 4-position nitrogen with a propargyl (prop-2-yn-1-yl) group. This is generally achieved by nucleophilic substitution using propargyl halides under basic conditions.
- Dissolve 6-bromo-2H-1,4-benzoxazin-3(4H)-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Add a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen at the 4-position.
- Add propargyl bromide or chloride dropwise at controlled temperature (0–60 °C).
- Stir the reaction mixture for 16–20 hours under inert atmosphere (nitrogen or argon).
- Work up by quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
This method yields the 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in moderate to good yields (typically 30–50%) depending on reaction conditions and purification efficiency.
Alternative Routes Involving Palladium-Catalyzed Cyanation and Subsequent Functionalization
In some research protocols, the 6-bromo-2H-1,4-benzoxazin-3(4H)-one is first converted to the corresponding 6-cyano derivative via palladium-catalyzed cyanation:
- React 6-bromo-2H-1,4-benzoxazin-3(4H)-one with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.
- Conduct the reaction in DMF at 80 °C for 16 hours under nitrogen atmosphere.
- Isolate the 6-cyano-3,4-dihydro-2H-1,4-benzoxazin-3-one intermediate by extraction and recrystallization.
Subsequently, this intermediate can be further modified to introduce the propargyl group at the 4-position by nucleophilic substitution or other suitable alkylation strategies.
Reduction and Protection Steps for Intermediate Preparation
Some synthetic schemes involve reduction of the benzoxazinone carbonyl group to the corresponding benzoxazine, followed by protection of hydroxyl or amino groups to facilitate selective alkylation:
- Reduction with borane-tetrahydrofuran complex (BH3-THF) in refluxing tetrahydrofuran for 14 hours converts 6-bromo-2H-1,4-benzoxazin-3(4H)-one to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.
- Protection of the nitrogen or oxygen functionalities using silyl protecting groups like tert-butyl-dimethylsilyl chloride (TBDMS-Cl) may be employed before alkylation.
These steps improve selectivity and yield in the propargylation reaction.
Microwave-Assisted Synthesis and Green Chemistry Approaches
Microwave irradiation has been used to accelerate certain transformations involving 6-bromo benzoxazinones:
- For example, copper(I) cyanide-mediated reactions in N-methylpyrrolidinone (NMP) under microwave irradiation at 200 °C for 4 hours have been reported to efficiently produce cyanated intermediates.
- Such methods reduce reaction times and improve yields compared to conventional heating.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Potassium carbonate, propargyl bromide | DMF | 20–60 °C | 16–20 h | 30–50% | Alkylation at 4-position |
| 2 | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Zinc cyanide, Pd(PPh3)4 catalyst | DMF | 80 °C | 16 h | Moderate | Cyanation to 6-cyano derivative |
| 3 | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | BH3-THF | THF | Reflux | 14 h | High | Reduction to benzoxazine |
| 4 | Cyanated intermediate | Propargyl bromide, base | DMF or NMP | 60 °C or microwave 200 °C | 4–20 h | Variable | Alkylation of cyanated intermediate |
| 5 | Benzoxazinone derivative | CuCN, microwave irradiation | NMP | 200 °C | 4 h | ~26% | Microwave-assisted cyanation |
Research Findings and Considerations
- The alkylation step is sensitive to temperature and base choice; strong bases like sodium hydride facilitate deprotonation but require careful temperature control to avoid side reactions.
- Microwave-assisted reactions provide a greener and faster alternative to classical heating, particularly for cyanation steps.
- Purification typically involves silica gel chromatography with solvent systems such as methylene chloride/methanol or ethyl acetate/hexane.
- Yields vary widely depending on the substitution pattern and reaction scale but generally fall in the range of 20–50% for the final propargylated product.
- Structural confirmation is performed by NMR (1H, 13C), LC-MS, and sometimes X-ray crystallography for intermediates.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor benzoxazine followed by propargylation. A common approach involves:
Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–25°C) to introduce the bromine substituent at the 6-position .
Cyclization : Formation of the benzoxazinone ring via acid- or base-catalyzed cyclization.
Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) .
- Key Considerations : Optimize solvent polarity (e.g., THF, DMF) and catalyst loading (e.g., Pd/C) to enhance yield and purity. Purification via column chromatography or recrystallization is critical .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against gram-positive/gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer Screening : Cytotoxicity assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7), with camptothecin as a positive control for topoisomerase inhibition .
- Enzyme Inhibition : Relaxation assays for human topoisomerase I (hTopo I) to assess catalytic inhibition or poisoning effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of topoisomerase I inhibitory activity?
- Methodological Answer :
- Critical Substituents :
- 6-Bromo Group : Enhances DNA intercalation and enzyme binding (IC₅₀ values < 10 µM in catalytic inhibition) .
- Prop-2-yn-1-yl Group : Improves lipophilicity (logP ~2.5) and membrane permeability, critical for cellular uptake .
- SAR Strategies :
Electron-Withdrawing Groups : Chloro or nitro substituents at the 7-position increase hTopo I poisoning (e.g., BONC-013: IC₅₀ = 0.0006 µM) .
Hydrogen-Bond Donors : Hydroxyl groups at the 2-position improve catalytic inhibition (e.g., BONC-001: IC₅₀ = 8.34 mM) .
- Validation : Use electrophoretic mobility shift assays (EMSA) to confirm DNA-enzyme complex stabilization .
Q. What computational approaches predict antimicrobial potency in benzoxazin-3-one derivatives?
- Methodological Answer :
- QSAR Modeling :
- Dataset Curation : Compile data for 111 benzoxazin-3-ones with MIC values against gram-positive/gram-negative bacteria and fungi .
- Descriptor Selection : Genetic algorithms prioritize VolSurf parameters (e.g., polarizability, H-bonding capacity) and shape-based descriptors .
- Model Validation : Achieve predictive power (Q²Ext > 0.85) for gram-negative bacteria using partial least squares regression .
- In Silico Design : Propose derivatives with 4-fluoro or 5-methyl substituents to enhance activity against efflux-pump-resistant strains .
Q. How does X-ray crystallography resolve structural ambiguities in benzoxazine derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 298 K. SHELX programs refine structures with R-factors < 0.04 .
- Key Findings :
- Benzoxazinone Ring : Adopts a half-chair conformation with a dihedral angle of 12.5° between the benzene and oxazine rings .
- Halogen Bonding : Bromine forms weak interactions (3.2–3.5 Å) with adjacent carbonyl groups, stabilizing the crystal lattice .
Methodological Challenges and Contradictions
Q. How to reconcile discrepancies in reported biological activities across studies?
- Analysis :
- Topoisomerase I Inhibition : Some studies report potent poisoning (IC₅₀ < 1 µM), while others show only catalytic inhibition (IC₅₀ > 1 mM). This may arise from assay conditions (e.g., DNA substrate concentration) or substituent electronic effects .
- Antimicrobial Activity : Natural benzoxazinoids (e.g., DIBOA) lack activity, while synthetic derivatives (e.g., 6-bromo analogs) show potency. This highlights the role of halogenation in disrupting microbial membranes .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
